molecular formula C12H13N3O2 B7853103 methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7853103
M. Wt: 231.25 g/mol
InChI Key: IMKWZOGJVSXIOZ-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: is a heterocyclic organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a pyrazole ring fused to a pyridine ring, which is further substituted with a cyclopropyl group and a carboxylate ester group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole core.

  • Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a condensation reaction with appropriate precursors.

  • Substitution Reactions: Subsequent substitution reactions introduce the cyclopropyl group at the 6-position and the methyl group at the 1-position.

  • Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the pyridine ring to its corresponding N-oxide.

  • Reduction: Reduction reactions can reduce the pyridine ring or other functional groups present in the molecule.

  • Substitution Reactions: Substitution reactions can replace hydrogen atoms or other substituents on the pyrazole or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: It is used in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The exact mechanism of action of methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to modulation of biological pathways[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents.

  • Indole Derivatives: These compounds contain the indole ring system and exhibit similar biological activities.

Uniqueness: Methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and biological processes that are not accessible to other similar compounds.

Biological Activity

Methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2C_{12}H_{13}N_3O_2 with a molecular weight of 245.28 g/mol. The compound features a bicyclic structure that is known for its medicinal properties. The presence of the cyclopropyl group enhances its pharmacological profile by potentially influencing binding interactions with biological targets.

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that pyrazolo[3,4-b]pyridines can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116 .
  • Inhibition of Cyclin-dependent Kinases (CDKs) : Certain derivatives have been identified as potent inhibitors of CDK2 and CDK9. For example, a related compound exhibited IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 . This suggests that methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine could also possess similar inhibitory effects.
  • Anti-inflammatory Properties : The pyrazolo[3,4-b]pyridine scaffold has been associated with anti-inflammatory activities through inhibition of COX enzymes. Compounds in this class have shown significant suppression of COX-2 activity, indicating potential for treating inflammatory conditions .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole core.
  • Cyclopropyl Substitution : Introducing the cyclopropyl group through alkylation or other substitution reactions.
  • Carboxylate Formation : Converting intermediates into the final carboxylate form through esterification reactions.

Structure-Activity Relationship (SAR)

The biological activity of methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is influenced by its structural features:

Structural FeatureImpact on Activity
Cyclopropyl GroupEnhances binding affinity to targets
Methyl SubstitutionModulates lipophilicity and solubility
Carboxylate FunctionalityAffects bioavailability and interaction with biological systems

Case Studies

Several studies have investigated the biological activity of compounds similar to methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine:

  • Antitumor Efficacy : A study reported that a related pyrazolo[3,4-b]pyridine compound significantly inhibited tumor growth in xenograft models.
  • CDK Inhibition : Research demonstrated that modifications in the pyrazole structure led to enhanced selectivity towards CDK2 over CDK9, which is crucial for developing targeted cancer therapies.

Properties

IUPAC Name

methyl 6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-11-9(6-13-15)8(12(16)17-2)5-10(14-11)7-3-4-7/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKWZOGJVSXIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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